1H-Pyrazolo[3,4-c]pyridazine
Description
1H-Pyrazolo[3,4-c]pyridazine is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a pyridazine ring at positions 3 and 4 (denoted by the "c" index in the nomenclature). Pyridazine, a six-membered ring with two adjacent nitrogen atoms, confers distinct electronic and steric properties compared to pyridine derivatives. This scaffold is notable for its thermodynamic stability, as observed in studies on its functionalization and reactivity . The amino-substituted derivatives, such as 3-amino-1H-pyrazolo[3,4-c]pyridazine, serve as pivotal intermediates for synthesizing polyfunctionalized heterocycles, highlighting their utility in medicinal and materials chemistry .
Properties
CAS No. |
271-75-0 |
|---|---|
Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C5H4N4/c1-2-6-8-5-4(1)3-7-9-5/h1-3H,(H,7,8,9) |
InChI Key |
VHQVCXSOAGLPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1C=NN2 |
Origin of Product |
United States |
Scientific Research Applications
GABA Receptor Modulation
One of the most notable applications of 1H-pyrazolo[3,4-c]pyridazine derivatives is their role as modulators of the GABAA receptor. A patent describes compounds such as 4-(biphenyl-3-yl)-1H-pyrazolo[3,4-c]pyridazine that exhibit efficacy in treating conditions like epilepsy and pain by modulating GABAergic activity. These compounds act as positive allosteric modulators, enhancing the receptor's response to the neurotransmitter GABA, which is crucial for inhibitory signaling in the brain .
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-c]pyridazine derivatives. For instance, nanoparticles derived from 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine showed significant cytotoxic activity against various cancer cell lines including HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) when compared to doxorubicin, a standard chemotherapeutic agent. The mechanism involves inhibition of key enzymes like EGFR and CDK-2/cyclin A2, leading to apoptosis through upregulation of pro-apoptotic markers such as Bax and p53 .
Synthesis and Structural Modifications
The synthesis of this compound derivatives can be achieved through various methodologies that allow for structural modifications to enhance biological activity. The following table summarizes some common synthetic pathways:
| Synthetic Method | Description |
|---|---|
| Borylation and Cross-Coupling | Utilizes Suzuki-Miyaura cross-coupling reactions to introduce functional groups at C-3 position. |
| Pd-Catalyzed Amination | Employs Buchwald-Hartwig amination for C-5 functionalization. |
| Selective Metalation | Involves metalation at C-7 followed by reactions with electrophiles for further modifications. |
These methodologies enable the development of a library of derivatives with tailored properties for specific therapeutic targets.
Case Study: Antitumor Activity
A study published in 2023 demonstrated that a specific pyrazolo[3,4-c]pyridazine derivative exhibited significant antitumor activity against several human cancer cell lines. The compound was found to inhibit multiple kinases involved in cancer progression, showcasing its potential as a multi-targeted therapeutic agent .
Case Study: Neurological Disorders
Another investigation into the GABA receptor modulation by pyrazolo[3,4-c]pyridazine derivatives revealed their potential in treating neurological disorders characterized by dysregulated GABAergic transmission, such as epilepsy and anxiety disorders. The compounds were shown to enhance GABA-induced currents significantly in vitro, indicating their therapeutic promise .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine
- Core Structure : Pyrazole fused with a pyridine ring (one nitrogen atom in the six-membered ring) at positions 3 and 3.
- Tautomerism : Exists as 1H- and 2H-tautomers due to the pyridine nitrogen’s lone pair .
- Electronic Profile : Reduced polarity compared to pyridazine derivatives due to a single nitrogen in the six-membered ring.
1H-Pyrazolo[3,4-c]pyridazine
- Core Structure : Pyrazole fused with pyridazine (two adjacent nitrogens in the six-membered ring).
- Stability : Enhanced thermodynamic stability attributed to the pyridazine ring’s electron-deficient nature .
- Reactivity : The adjacent nitrogens in pyridazine increase electrophilicity, facilitating nucleophilic substitutions at the C-3 and C-7 positions .
Table 1: Elemental Analysis Comparison
Reactivity and Functionalization
1H-Pyrazolo[3,4-b]pyridine
This compound
1H-Pyrazolo[3,4-b]pyridine
Preparation Methods
Suzuki-Miyaura Coupling for C-5 Functionalization
A pivotal method for constructing 1H-pyrazolo[3,4-c]pyridazine derivatives involves Suzuki-Miyaura cross-coupling. In the patent WO2017098367A1, 4-(biphen-3-yl)-5-chloropyrazolo[3,4-c]pyridazine (IX) is synthesized by coupling a 4-aryl-5-chloropyrazolo[3,4-c]pyridazine precursor with arylboronic acids (VIII). The reaction employs a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in a solvent system of dimethylformamide (DMF) and water-dioxane mixtures, with sodium carbonate as a base. Heating at 80–100°C for 12–24 hours yields biphenyl derivatives with moderate to high efficiency. This method enables the introduction of diverse aryl groups at the C-5 position, critical for optimizing biological activity.
Buchwald-Hartwig Amination at C-5
Reductive Dechlorination for Core Structure Refinement
Hydrogenation Using Palladium Catalysts
Reductive dechlorination is a critical step in finalizing the this compound core. The patent WO2017098367A1 describes hydrogenation of 4-(biphen-3-yl)-5-chloropyrazolo[3,4-c]pyridazine (IX) using H₂ and palladium-on-carbon (Pd/C) in methanol or ethyl acetate. Continuous flow hydrogenation devices are recommended for scalability, achieving near-quantitative dechlorination while preserving the pyridazine ring. This method is preferred for industrial applications due to its simplicity and high yield.
Ring-Closure Reactions for Scaffold Assembly
Cyclocondensation of Halogenated Precursors
While direct synthesis of this compound via ring-closure is less documented, analogous strategies for pyrazolo[3,4-b]pyridines provide valuable insights. For example, CN105801574A reports a ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in DMF, yielding 1H-pyrazolo[3,4-b]pyridine in 85% yield. Adapting this to pyridazine synthesis would require substituting the pyridine precursor with a pyridazine analog, though this remains unexplored in current literature.
Sequential Functionalization for Hit-to-Lead Optimization
Tandem Borylation and Cross-Coupling at C-3
The synthesis of pyrazolo[3,4-c]pyridines highlights tandem borylation and Suzuki-Miyaura coupling at C-3. Applying this to pyrazolo[3,4-c]pyridazines, iridium-catalyzed borylation (e.g., using B₂pin₂) followed by palladium-mediated coupling with aryl halides could introduce diverse substituents. This approach enables rapid diversification, critical for structure-activity relationship (SAR) studies.
N-Alkylation at N-1 and N-2 Positions
Selective N-alkylation is achieved through protection-deprotection strategies. For pyrazolo[3,4-c]pyridines, N-1 alkylation is favored using tert-butyloxycarbonyl (Boc) protection, followed by alkyl halide treatment and Boc removal. Similar methods could be applied to pyridazine derivatives, though steric and electronic differences may necessitate optimized conditions.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the common synthetic routes for 1H-pyrazolo[3,4-c]pyridazine and its derivatives?
The synthesis typically involves cyclocondensation reactions of pyridazine precursors with hydrazines or their derivatives. For example, pyridazine intermediates can undergo SN2 reactions with sodium sulfide, followed by condensation with nitriles to form fused pyrazolo-pyridazine cores . Key steps include Sandmeyer reactions and reductive amination for functionalization. Standard protocols recommend using anhydrous solvents (e.g., DMF) and controlled temperatures (60–65°C) to optimize yields .
Q. How are this compound derivatives characterized structurally?
Routine characterization employs - and -NMR to confirm regiochemistry and substituent positions. For example, -NMR peaks near δ 7.6–9.3 ppm indicate aromatic protons in the pyridazine ring, while methyl or bromo substituents show distinct splitting patterns . Mass spectrometry (HRMS) and X-ray crystallography (where crystals are obtainable) are used for absolute configuration determination .
Q. What safety precautions are recommended when handling this compound derivatives?
While specific toxicity data for this scaffold is limited, general protocols for heterocyclic compounds apply: use fume hoods, nitrile gloves, and lab coats. Brominated derivatives (e.g., 3-bromo-1H-pyrazolo[3,4-c]pyridazine) require additional caution due to potential reactivity and toxicity . Always consult SDS sheets for derivatives with known hazards.
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo-pyridazine synthesis be addressed?
Regioselectivity is influenced by electronic and steric factors. For example, introducing electron-withdrawing groups (e.g., nitro or cyano) at specific positions directs cyclization pathways. Computational tools (DFT calculations) predict favorable transition states, while experimental validation via HPLC-MS monitors intermediate formation . Microwave-assisted synthesis has also improved reaction control and reduced byproducts .
Q. What strategies optimize the biological activity of this compound derivatives as kinase inhibitors?
Structure-activity relationship (SAR) studies highlight the importance of substituents at the 3- and 5-positions. For instance:
- 3-Bromo derivatives enhance FGFR kinase inhibition by forming halogen bonds with active-site residues .
- 5-Carboxamide groups improve solubility and binding affinity in ATP pockets .
Biological evaluation typically involves in vitro kinase assays (e.g., ELISA-based phosphorylation) and cell viability tests (MTT assays) .
Q. How do structural modifications impact the physicochemical properties of this scaffold?
- Lipophilicity : Introducing methyl or methoxy groups increases logP, enhancing membrane permeability but potentially reducing solubility.
- Acid-base behavior : The pyridazine nitrogen (pKa ~4.5) influences protonation states under physiological conditions, affecting bioavailability .
Experimental determination via shake-flask assays and computational tools (e.g., MarvinSketch) are recommended for property optimization .
Q. What analytical methods resolve contradictions in reported spectral data for pyrazolo-pyridazine derivatives?
Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Solutions include:
Q. How can computational modeling guide the design of this compound-based therapeutics?
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like FGFR or GPR119 .
- ADMET prediction : Tools like SwissADME forecast metabolic stability and toxicity, prioritizing derivatives for synthesis .
- MD simulations : GROMACS assesses conformational stability in solution, informing solubility improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
